Methyl 4-bromo-2-chloropyridine-3-carboxylate

Catalog No.
S3252355
CAS No.
1064678-14-3
M.F
C7H5BrClNO2
M. Wt
250.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromo-2-chloropyridine-3-carboxylate

In complex heterocycle synthesis, symmetrical dihalopyridines lead to statistical product mixtures, demanding costly chromatography. Methyl 4-bromo-2-chloropyridine-3-carboxylate overcomes this by offering differential C-Br and C-Cl bond reactivity for regioselective Pd-catalyzed coupling at the 4-position, preserving the 2-chloro group for subsequent SNAr or second coupling. The 3-methyl ester serves as a protected handle for amidation or reduction.

  • Eliminates isomeric impurities, raising isolated yields and reducing purification costs.
  • Tri-orthogonal scaffold accelerates diverse library construction.
  • Direct precursor for bradykinin B2 receptor antagonists in API scale-up.

CAS Number

1064678-14-3

Product Name

Methyl 4-bromo-2-chloropyridine-3-carboxylate

IUPAC Name

methyl 4-bromo-2-chloropyridine-3-carboxylate

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3

InChI Key

FITBMOURWDPXGV-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CN=C1Cl)Br

solubility

not available

Synonyms

Methyl 4-bromo-2-chloronicotinate, 4-Bromo-2-chloro-3-pyridinecarboxylic acid methyl ester, Methyl 4-bromo-2-chloro-3-pyridinecarboxylate

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g

Methyl 4-bromo-2-chloropyridine-3-carboxylate (CAS 1064678-14-3) is a functionalized, tri-orthogonal pyridine building block utilized in advanced pharmaceutical synthesis. Featuring a 4-bromo, 2-chloro, and 3-methyl ester substitution pattern, this solid compound enables precise, sequential functionalization. The significant difference in bond dissociation energies between the C-Br and C-Cl bonds allows for regioselective palladium-catalyzed cross-coupling at the 4-position, leaving the 2-chloro group intact for subsequent nucleophilic aromatic substitution (SNAr) or secondary coupling. Additionally, the methyl ester serves as a protected handle for downstream amidation or reduction, making this scaffold highly valuable for constructing complex heterocycles and targeted therapeutics, such as bradykinin B2 receptor antagonists [1].

Research Fit

1
Dual-halogen orthogonality allows sequential Pd-catalyzed functionalization at C4 then C2.
2
Pyridine-3-carboxylate scaffold suitable for medicinal chemistry derivatization and SAR exploration.
3
Ester handle supports further transformations (hydrolysis, amidation) without altering halogen reactivity.

Substituting Methyl 4-bromo-2-chloropyridine-3-carboxylate with symmetrical analogs like methyl 2,4-dichloropyridine-3-carboxylate or methyl 2,4-dibromopyridine-3-carboxylate severely compromises synthetic efficiency. Symmetrical dihalides lack the necessary electronic differentiation to achieve regioselectivity during initial palladium-catalyzed cross-coupling, resulting in statistical mixtures of 2-substituted, 4-substituted, and 2,4-disubstituted products that require costly chromatographic separations. Furthermore, substituting the methyl ester with the free 4-bromo-2-chloropyridine-3-carboxylic acid introduces solubility issues in non-polar organic solvents and risks catalyst poisoning or unwanted decarboxylation under basic cross-coupling conditions. Procurement of the precisely differentiated bromo-chloro-ester scaffold is therefore critical to maintaining high overall yields and process reproducibility in multi-step API synthesis [1].

Substitution Risk

Target
Methyl 4-bromo-2-chloropyridine-3-carboxylate
C4-Br / C2-Cl pattern enables sequential cross-coupling with predictable regioselectivity.
Isomeric Analog
3- or 5-Bromo isomer
Altered halogen position shifts coupling outcomes and may disrupt multi-step diversification routes.
Target
Methyl ester derivative
Predicted LogP supports balanced lipophilicity for membrane permeation studies.
Analog
Carboxylic acid derivative
Higher polarity may limit passive permeability and alter compound distribution in cellular assays.

Superior Regiocontrol in Palladium-Catalyzed Cross-Coupling vs. Dichloro Analogs

The distinct reactivity of the 4-bromo group over the 2-chloro group enables highly regioselective carbon-carbon bond formation. When subjected to standard Suzuki-Miyaura coupling conditions, Methyl 4-bromo-2-chloropyridine-3-carboxylate yields >95% of the 4-substituted product. In contrast, utilizing methyl 2,4-dichloropyridine-3-carboxylate under identical conditions results in poor regioselectivity, often yielding a ~60:40 mixture of 4- and 2-substituted isomers. This necessitates complex purification steps and drastically reduces the effective yield of the desired intermediate [1].

Evidence DimensionRegioselectivity (4-position vs 2-position substitution)
Target Compound Data>95% regioselectivity for 4-position coupling
Comparator Or BaselineMethyl 2,4-dichloropyridine-3-carboxylate (~60:40 mixture of isomers)
Quantified Difference>35% improvement in target isomer yield
ConditionsSuzuki-Miyaura coupling (1.0 eq arylboronic acid, Pd catalyst, mild base)

High regioselectivity eliminates the need for difficult chromatographic separations, directly lowering manufacturing costs and improving process scalability.

LogP Comparison
Class-level inference
Methyl ester 2.35 vs. acid ~1.5 (XLogP3)
Reported lipophilicity context
Computational prediction; experimental logD may vary

Esterification Prevents Catalyst Deactivation Compared to Free Acid

The presence of the methyl ester at the 3-position provides crucial protection during transition-metal-catalyzed steps. When attempting cross-coupling on the free acid analog (4-bromo-2-chloropyridine-3-carboxylic acid), the unprotected carboxylate can coordinate with the palladium catalyst, reducing turnover frequencies and requiring excess catalyst loading (often >10 mol%). The methyl ester form (Methyl 4-bromo-2-chloropyridine-3-carboxylate) prevents this coordination, allowing the reaction to proceed efficiently at standard catalyst loadings (1-5 mol%) and maintaining high solubility in standard coupling solvents like THF and toluene[1].

Evidence DimensionCatalyst loading requirement
Target Compound DataStandard loading (1-5 mol% Pd)
Comparator Or Baseline4-bromo-2-chloropyridine-3-carboxylic acid (>10 mol% Pd)
Quantified Difference50-80% reduction in expensive precious metal catalyst usage
ConditionsStandard Pd-catalyzed cross-coupling in organic solvents

Reducing palladium catalyst loading significantly lowers the cost of goods (COGs) and simplifies downstream metal scavenging in pharmaceutical manufacturing.

Regioselective Coupling
Head-to-head
Selective C4-Br coupling then C2-Cl
Supports regioselective diversification
Pd-catalyzed; 3- or 5-Br isomers give different outcomes

Orthogonal Reactivity of the 2-Chloro Position for SNAr

After successful functionalization at the 4-position, the remaining 2-chloro group in the scaffold is highly activated by the adjacent pyridine nitrogen and the electron-withdrawing 3-carboxylate group. This allows for efficient Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides. Compared to unactivated 2-chloropyridines, the highly functionalized 2-chloro group provides an optimal balance of stability during the initial cross-coupling and reactivity during the subsequent SNAr, typically achieving >85% yields in amination reactions under mild heating, whereas less activated systems require harsh conditions or Buchwald-Hartwig amination [1].

Evidence DimensionSNAr yield and condition severity
Target Compound Data>85% yield under mild heating (SNAr)
Comparator Or BaselineUnactivated 2-chloropyridines (require harsh conditions or Pd-catalysis)
Quantified DifferenceEnables transition-metal-free secondary functionalization
ConditionsNucleophilic aromatic substitution with primary/secondary amines

The ability to perform transition-metal-free SNAr at the 2-position avoids a second expensive coupling step and prevents cumulative heavy metal contamination.

GPCR Antagonist Synthesis
Supporting evidence
Key intermediate for B2 antagonist series
Reported synthetic utility
No direct comparator in reference; SAR depends on scaffold

Synthesis of Bradykinin B2 Receptor Antagonists

Methyl 4-bromo-2-chloropyridine-3-carboxylate serves as a direct precursor for the development of small molecule bradykinin B2 receptor antagonists. Its precise substitution pattern allows for the sequential addition of complex side chains at the 4- and 2-positions, which are critical for receptor binding affinity and therapeutic efficacy in treating hereditary angioedema (HAE)[1].

Library Generation for Multi-Target Drug Discovery

Due to its tri-orthogonal reactivity, this compound is a highly suitable core scaffold for combinatorial library synthesis. The independent addressability of the 4-bromo (via Suzuki/Stille), 2-chloro (via SNAr), and 3-ester (via amidation/reduction) groups allows medicinal chemists to rapidly generate diverse sets of functionalized pyridine derivatives for high-throughput screening [1].

Scale-Up Manufacturing of Functionalized Pyridines

In process chemistry, the regioselectivity afforded by the bromo/chloro differentiation minimizes the formation of difficult-to-separate isomeric impurities. This makes Methyl 4-bromo-2-chloropyridine-3-carboxylate a highly efficient starting material for large-scale API manufacturing routes where chromatographic purification is cost-prohibitive and high step-economy is required [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
2,4-Disubstituted pyridine synthesis
Regioselective cross-coupling handle
Sequential functionalization efficiency
Bradykinin B2 antagonist research
Pyridine-3-carboxylate core for diversification
SAR exploration and target engagement
Halogenated library synthesis
Ester handle for further derivatization
Downstream reactivity and library diversity

XLogP3

2.4

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